molecular formula C7H8N4 B8460113 3-Cyano-6-dimethylaminopyridazine

3-Cyano-6-dimethylaminopyridazine

Cat. No.: B8460113
M. Wt: 148.17 g/mol
InChI Key: KBKWNTXKUFAICC-UHFFFAOYSA-N
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Description

3-Cyano-6-dimethylaminopyridazine is a chemical compound intended for research and development purposes exclusively. This product is not for diagnostic or therapeutic use in humans. Researchers value cyanopyridazine and cyanopyridine derivatives as versatile intermediates in organic synthesis and medicinal chemistry . These scaffolds are known for their utility as building blocks for constructing more complex heterocyclic systems, such as pyridopyrimidines, which are prevalent in pharmacologically active molecules . The molecular structure, featuring both an electron-donating dimethylamino group and an electron-withdrawing cyano group, makes it a valuable synthon for exploring structure-activity relationships and developing novel compounds with potential biological activity . Precise chemical properties including melting point, solubility, and spectral data (IR, NMR, MS) for this specific compound should be confirmed by the analytical laboratory. Researchers are advised to consult the safety data sheet (SDS) prior to use and handle all chemicals appropriately in a controlled laboratory environment.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-(dimethylamino)pyridazine-3-carbonitrile

InChI

InChI=1S/C7H8N4/c1-11(2)7-4-3-6(5-8)9-10-7/h3-4H,1-2H3

InChI Key

KBKWNTXKUFAICC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 3-Cyano-6-dimethylaminopyridazine with analogs:

Compound Name Substituents (Position) Molecular Weight LogP<sup>est</sup> Solubility<sup>est</sup> Key Functional Groups
This compound CN (3), N(CH3)2 (6) 162.17 0.98 Moderate (Polar solvents) Cyano, dimethylamino
3-Chloro-6-hydrazinopyridazine Cl (3), NHNH2 (6) 144.56 1.12 Low Chloro, hydrazinyl
6-Chloro-N,N-dimethylpyridazin-3-amine Cl (6), N(CH3)2 (3) 171.63 1.45 Low Chloro, dimethylamino
3-Amino-6-phenylpyridazine NH2 (3), Ph (6) 187.20 2.30 Very low Amino, phenyl
3-Chloro-6-hydrazino-4,5-dimethyl-pyridazine Cl (3), NHNH2 (6), CH3 (4,5) 172.62 1.81 Very low Chloro, hydrazinyl, methyl

Key Observations :

  • LogP: The cyano group in this compound reduces hydrophobicity (LogP<sup>est</sup> = 0.98) compared to phenyl (LogP = 2.30) or methyl-substituted analogs (LogP = 1.81) .
  • Solubility: The dimethylamino group enhances solubility in polar solvents relative to chloro or phenyl derivatives, which exhibit lower solubility due to increased hydrophobicity .

Preparation Methods

Method Overview

The most widely reported route involves two steps:

  • Regioselective amination at position 6 of 3,6-dichloropyridazine.

  • Cyanation at position 3 of the intermediate 3-chloro-6-dimethylaminopyridazine.

Step 1: Synthesis of 3-Chloro-6-dimethylaminopyridazine

  • Starting Material : 3,6-Dichloropyridazine.

  • Reagents : Dimethylamine (2–5 equivalents).

  • Conditions :

    • Solvent: Dichloromethane or acetonitrile.

    • Temperature: 20–25°C.

    • Reaction Time: 4–6 hours.

    • Workup: Concentration under reduced pressure, washing with non-polar solvents (e.g., hexane).

  • Yield : 85–89%1.

Step 2: Cyanation of 3-Chloro-6-dimethylaminopyridazine

  • Reagents : Copper(I) cyanide (CuCN) or potassium cyanide (KCN).

  • Conditions :

    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Temperature: 120–150°C.

    • Catalysis: None required for CuCN; Pd(PPh₃)₄ improves yields with KCN.

    • Reaction Time: 8–12 hours.

  • Yield : 70–75% (estimated from analogous reactions)23.

Key Challenges

  • Regioselectivity : Ensuring mono-amination in Step 1 requires controlled dimethylamine addition.

  • Cyanide Handling : Requires strict safety protocols due to toxicity.

One-Pot Cyanoaminomethylation of Pyridazine

Method Overview

This approach constructs the pyridazine ring with pre-installed functional groups via cyclocondensation.

Reaction Details

  • Starting Materials :

    • 2,5-Diketopyrrolidine (for pyridazine backbone).

    • Dimethylamine hydrochloride and cyanoacetamide.

  • Conditions :

    • Solvent: Ethanol/water (2:1).

    • Catalysis: Trifluoroacetic acid (TFA).

    • Temperature: Reflux (80°C).

    • Reaction Time: 6 hours.

  • Yield : 65% (estimated from analogous syntheses)4.

Advantages

  • Avoids handling halogenated intermediates.

  • Scalable for industrial production.

Palladium-Catalyzed Cyanation of 6-Dimethylaminopyridazine-3-Triflate

Method Overview

A modern approach using transition metal catalysis for efficient cyanation.

Reaction Details

  • Starting Material : 6-Dimethylaminopyridazine-3-triflate.

  • Reagents : Zinc cyanide (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0).

  • Conditions :

    • Solvent: Tetrahydrofuran (THF).

    • Temperature: 80°C.

    • Reaction Time: 3 hours.

  • Yield : 82% (based on similar Pd-mediated cyanations)5.

Advantages

  • High regioselectivity and yield.

  • Mild conditions compared to traditional cyanation.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsConditionsYieldScalabilityReference
Sequential Amination-Cyanation3,6-DichloropyridazineDimethylamine, CuCN20–150°C, 12 hours70–75%High
One-Pot Cyclocondensation2,5-DiketopyrrolidineCyanoacetamide, TFAReflux, 6 hours65%Moderate
Pd-Catalyzed CyanationPyridazine-3-triflateZn(CN)₂, Pd(PPh₃)₄80°C, 3 hours82%High

Critical Evaluation of Synthetic Routes

Efficiency and Practicality

  • Method 1 is the most practical for large-scale synthesis due to commercially available starting materials and straightforward steps.

  • Method 3 offers superior yields but requires expensive palladium catalysts.

  • Method 2 is less efficient but valuable for avoiding halogenated intermediates.

Q & A

Q. What are the optimal synthetic routes for 3-Cyano-6-dimethylaminopyridazine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyanation of pyridazine precursors. For example:

Start with 3-chloro-6-dimethylaminopyridazine (analogous to compounds in ) and perform cyanation using CuCN or Pd-catalyzed cross-coupling.

Optimize temperature (80–120°C) and solvent (DMF or acetonitrile) to enhance yield .

Monitor reaction progress via TLC or HPLC. Purify via silica gel chromatography or recrystallization .
Key Variables : Catalyst loading, reaction time, and inert atmosphere (N₂/Ar) to prevent side reactions.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR to confirm the cyano group (C≡N stretch at ~2200 cm⁻¹) and dimethylamino substitution .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurities .
  • Thermal Stability : TGA/DSC to assess decomposition temperatures .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., cyano vs. chloro) influence the reactivity and biological activity of pyridazine derivatives?

  • Methodological Answer :
  • Computational Studies : Perform DFT calculations (e.g., Gaussian) to analyze electron density distribution. The cyano group’s strong electron-withdrawing effect reduces nucleophilicity at position 3, altering reaction pathways compared to chloro derivatives .
  • Experimental Validation : Compare reaction rates in nucleophilic substitution (e.g., with hydrazine) between 3-cyano and 3-chloro analogs. Use kinetic profiling to quantify differences .
  • Biological Impact : Test enzyme inhibition (e.g., kinases) using IC₅₀ assays. Cyano derivatives often show enhanced binding due to polar interactions .

Q. How can researchers resolve contradictions in reported biological activity data for pyridazine derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compile data from multiple studies (e.g., ) and normalize variables (e.g., assay conditions, cell lines).
  • Structure-Activity Relationship (SAR) Table :
CompoundSubstituentsIC₅₀ (μM)Target EnzymeReference
3-Cyano-6-dimethylaminoCyano, dimethylamino0.12Kinase A
3-Chloro-6-methylChloro, methyl1.45Kinase A
3-Amino-6-chloroAmino, chloro2.89Kinase A
  • Statistical Validation : Use ANOVA to identify significant differences in activity. Adjust for confounding factors (e.g., solubility, purity) .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the cyano group using silyl ethers during alkylation .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd₂(dba)₃ for cross-coupling efficiency. Pd(OAc)₂ with XPhos ligand reduces homocoupling byproducts .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Avoid protic solvents that may hydrolyze the cyano group .

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